molecular formula C₃H₅ClO B049459 3-Chloroallyl alcohol CAS No. 29560-84-7

3-Chloroallyl alcohol

Cat. No. B049459
CAS RN: 29560-84-7
M. Wt: 92.52 g/mol
InChI Key: HJGHXDNIPAWLLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloroallyl alcohol and related compounds involves several catalytic processes. For instance, Cu/ZnO/Al2O3 catalysts have been studied for their role in the synthesis of higher alcohols, with research highlighting the effects of various compounds and reaction conditions on selectivity and the proposed reaction networks (J. Slaa, J. G. Ommen, J. Ross, 1992). Additionally, molybdenum-based catalysts have shown promise in synthesis gas conversion to alcohols, with modifications improving selectivity towards desired products (S. Zaman, Kevin J. Smith, 2012).

Molecular Structure Analysis

The structure of 3-Chloroallyl alcohol and similar compounds is critical for understanding their reactivity and synthesis pathways. Studies on the synthesis and structural properties of novel substances offer insights into the molecular configurations and the effects of various substituents on their stability and reactivity (R. Issac, J. Tierney, 1996).

Chemical Reactions and Properties

The reactivity of 3-Chloroallyl alcohol in chemical reactions is influenced by its structure and the presence of functional groups. For example, the degradation of related dichloropropenes in soil highlights the transformation pathways and stability of chloroallyl alcohols under environmental conditions (H. Dijk, 1974).

Physical Properties Analysis

Understanding the physical properties of 3-Chloroallyl alcohol, including solubility, melting point, and boiling point, is essential for its application in synthesis and material science. The literature review on the advancement of ether synthesis from organic solvent to water discusses the solvent effects on the synthesis efficiency and product selectivity, which indirectly relates to the physical properties of reactants and products (Sangita Mandal et al., 2016).

Scientific Research Applications

PBPK Modeling for Genotoxicity Assays

Physiologically based pharmacokinetic (PBPK) modeling was developed for 3-Chloroallyl Alcohol (3-CAA) to evaluate assay designs for in vivo genotoxicity. This model, derived from ethanol studies due to the similar metabolic pathways, demonstrates how different dosing methods affect tissue dosimetry metrics. The study's significance lies in ensuring that mutagenicity testing is not confounded by cytotoxicity, adhering to OECD and USEPA test guidelines, and validating target tissue exposure in the absence of direct data (Conolly et al., 2023).

Genotoxicity Assessment in Environmental Context

3-CAA's environmental presence, especially in groundwater and leafy crops, necessitated a comprehensive genotoxicity assessment. Through a series of in vitro and in vivo tests, including Ames test, mouse lymphoma assay, and rat micronucleus assay, 3-CAA was characterized. Notably, the study concluded that the mutagenic response observed in vitro is not reflected in whole animals, indicating that 3-CAA does not pose a mutagenic risk under the conditions tested (Redmond et al., 2022).

Asymmetric Synthesis in Drug Production

3-Chloro-1-phenyl-1-propanol, derived from 3-Chloroallyl Alcohol, is a crucial chiral intermediate in antidepressant drug synthesis. The study explores various microbial reductases for their activity toward 3-chloro-1-phenyl-1-propanone, highlighting the yeast reductase YOL151W for its high activity and exclusive production of the (S)-alcohol, critical for the desired drug enantiomer (Choi et al., 2010).

Environmental Safety: Removal from Water

Given the toxicity concerns of 3-Chloroallyl Alcohol and its derivatives like 3-Chloro-1,2-propanediol, the study focuses on their removal from water through hydrolysis and H2O2-assisted UV photolysis. This research is pivotal for addressing the safety of drinking water and manufacturing by-products (Nienow et al., 2009).

Safety And Hazards

Contact with 3-Chloroallyl alcohol should be avoided as it can cause harm. It is advised to avoid formation of dust and aerosols . The substance is very mobile and has moderate acute toxicity in mammals .

Future Directions

A physiologically based pharmacokinetic (PBPK) model for 3-Chloroallyl alcohol has been developed and used to evaluate the design of assays for the in vivo genotoxicity of 3-Chloroallyl alcohol . This model could be used to ensure that studies meet test guidelines and that the highest dose used is not associated with severe toxicity .

properties

IUPAC Name

3-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHXDNIPAWLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041481
Record name 3-Chloroallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroallyl alcohol

CAS RN

29560-84-7
Record name 2-Propen-1-ol, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29560-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroallyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CHLOROALLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
NO Belser, CE Castro - Journal of Agricultural and Food …, 1971 - ACS Publications
… lism of cis- and zra«i-3-chloroallyl alcohol by a Pseudomonas species isolated from soil. … (Castro and Belser, 1968) that had been incubatedwith ds-3-chloroallyl alcohol. After 15 …
Number of citations: 63 pubs.acs.org
A Redmond, F Zhang, WY Cheng… - Environmental and …, 2023 - Wiley Online Library
3‐Chloroallyl alcohol (3‐CAA) can be found in the environment following the application of plant protection products. 3‐CAA is formed in groundwater following the injection of 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com
RP Conolly, HJ Clewell, MM Moore… - Frontiers in …, 2023 - frontiersin.org
Introduction: A physiologically based pharmacokinetic (PBPK) model for 3-chloroallyl alcohol (3-CAA) was developed and used to evaluate the design of assays for the in vivo …
Number of citations: 5 www.frontiersin.org
AF Childs, SGP Plant, ALL Tompsett… - Journal of the Chemical …, 1948 - pubs.rsc.org
… compounds and in view of reports that 3-chloroallyl alcohol has a powerful effect on the skin, … SEVERAL authors have emphasised the vesicant properties of 3-chloroallyl alcohol, CHCl:…
Number of citations: 4 pubs.rsc.org
M Leistra, AE Groen, SJH Crum… - Pesticide …, 1991 - Wiley Online Library
… The extent of the risk of (Z)- and (E)-1,3-dichloropropene and their transformation products (Z)- and (E)-3-chloroallyl alcohol causing a hazard to the quality of groundwater pumped up …
Number of citations: 32 onlinelibrary.wiley.com
WE Noland, BN Bastian - Journal of the American Chemical …, 1955 - ACS Publications
In 1891 Bigot2 reported that action of powdered sodium hydroxide on allyl alcohol chloroiodides in ether solution yielded, as distillable products, allyl alcohol (19%), epichlorohydrin (12…
Number of citations: 7 pubs.acs.org
WHJ Beltman, M Leistra, AM Matser - Pesticide science, 1996 - Wiley Online Library
… (Z)- and (E)-3chloroallyl alcohol as model compounds. Sandy anaerobic water-saturated … (Z)-3-chloroallyl alcohol and from 1.0 to 5.5 days for (E)-3-chloroallyl alcohol. The capacity …
Number of citations: 4 onlinelibrary.wiley.com
GJ Poelarends, M Wilkens, MJ Larkin… - Applied and …, 1998 - Am Soc Microbiol
… Strain 170 was also able to grow on 3-chloroallyl alcohol, 3-… is hydrolyzed to 3-chloroallyl alcohol, which is oxidized in two … 1,3-dichloropropene to 3-chloroallyl alcohol, was cloned and …
Number of citations: 139 journals.asm.org
DL Berry, WF Campbell, JC Street… - Journal of Food …, 1980 - Wiley Online Library
… The 3-chloroallyl alcohol itself is similarly absorbed by these plants. Subsequent metabolism involved transformation to 3-chlorol-propanol and 3-chloroacrylic acid enroute to a central …
Number of citations: 6 onlinelibrary.wiley.com
PJ McCall - Pesticide science, 1987 - Wiley Online Library
… Analytical standards used were cis-l,3-D, trans-l,3-D, cis3-chloroallyl alcohol and trans-3-chloroallyl alcohol. The analytical standards were run under the conditions described above by …
Number of citations: 53 onlinelibrary.wiley.com

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